molecular formula C8H9Cl2NO3S B3236538 (S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate CAS No. 1370347-51-5

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate

Cat. No.: B3236538
CAS No.: 1370347-51-5
M. Wt: 270.13 g/mol
InChI Key: FTNBZNPYGMRMCX-YFKPBYRVSA-N
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Description

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate is a chiral methanesulfonate ester featuring a 3,5-dichloropyridin-4-yl substituent. Its structure combines a polar sulfonate group with a halogenated aromatic ring, which influences its physicochemical properties and biological activity. Methanesulfonate esters are widely recognized as alkylating agents, capable of transferring alkyl groups to nucleophilic sites in DNA, proteins, or other biomolecules. This reactivity underpins their utility in chemical synthesis, pharmaceuticals, and agrochemicals but also raises concerns about mutagenicity and carcinogenicity .

The stereochemistry of the ethyl group (S-configuration) may affect its interaction with biological targets, as enantiomers often exhibit divergent pharmacokinetic or toxicological profiles.

Properties

IUPAC Name

[(1S)-1-(3,5-dichloropyridin-4-yl)ethyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO3S/c1-5(14-15(2,12)13)8-6(9)3-11-4-7(8)10/h3-5H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBZNPYGMRMCX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1Cl)Cl)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155656
Record name 4-Pyridinemethanol, 3,5-dichloro-α-methyl-, 4-methanesulfonate, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370347-51-5
Record name 4-Pyridinemethanol, 3,5-dichloro-α-methyl-, 4-methanesulfonate, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370347-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol, 3,5-dichloro-α-methyl-, 4-methanesulfonate, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate typically involves the reaction of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohols or amines.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Ethyl Methanesulfonate (EMS)

Structure : A simple methanesulfonate ester lacking aromatic substituents.
Key Properties :

  • Mutagenicity: EMS is a potent direct-acting alkylating agent, inducing point mutations via guanine alkylation. It is classified as a carcinogen (IARC Group 2A), mutagen, and teratogen .
  • Reactivity : High electrophilicity due to the unhindered methanesulfonate group.
  • Applications : Used in laboratory settings for mutagenesis studies.

Comparison: The dichloropyridinyl group in (S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate introduces steric bulk and electron-withdrawing effects, which may reduce alkylation kinetics compared to EMS. Unlike EMS, which is a direct mutagen, the target compound might require metabolic activation (e.g., via cytochrome P450 enzymes) to exert genotoxicity, as seen with other halogenated aromatics .

Methyl Methanesulfonate (MMS)

Structure : Shorter alkyl chain (methyl group) attached to the methanesulfonate moiety.
Key Properties :

  • Mutagenicity: Less potent than EMS but still classified as a mutagen and probable carcinogen.
  • Reactivity : Faster hydrolysis due to the smaller alkyl group, reducing environmental persistence.

Comparison :
The ethyl group in the target compound likely confers greater stability and slower hydrolysis than MMS, prolonging its bioavailability. The dichloropyridine ring may also direct reactivity toward specific biological targets, such as nucleic acids in certain tissues.

3,5-Dichloropyridine Derivatives

Examples : 3,5-Dichloropyridine, chlorinated pyridine-based agrochemicals.
Key Properties :

  • Bioactivity : Chlorinated pyridines often exhibit antifungal or herbicidal activity.

Comparison: The methanesulfonate group in the target compound adds alkylating capability absent in plain 3,5-dichloropyridine.

Data Table: Comparative Analysis of Methanesulfonate Esters

Compound Mutagenic Potency (Salmonella Test) Carcinogenicity (IARC Class) Key Uses
Ethyl Methanesulfonate (EMS) High (10³–10⁴ revertants/µmol) Group 2A (Probable) Research mutagen
Methyl Methanesulfonate (MMS) Moderate (10²–10³ revertants/µmol) Group 2B (Possible) Molecular biology
This compound Not reported Not classified Experimental synthesis

Note: Data for the target compound inferred from structural analogs. Specific studies using the Salmonella/microsome test are needed to quantify mutagenicity.

Mechanistic and Metabolic Considerations

  • Metabolic Activation: Halogenated aromatics often undergo oxidative metabolism, generating reactive intermediates.
  • Stereochemical Impact : The (S)-configuration could influence enzymatic processing, altering toxicity. Enantiomer-specific studies are lacking but critical for safety assessments.

Biological Activity

(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of methanesulfonate esters and is characterized by the presence of a dichloropyridine moiety. Its chemical formula is C8H10Cl2N1O3SC_8H_10Cl_2N_1O_3S, and it exhibits properties typical of sulfonate esters, which are known for their reactivity in various biological systems.

In Vitro Studies

Research into related compounds indicates that they exhibit significant biological activity in vitro. For instance:

  • Cell Viability Assays : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer properties.
  • Inflammatory Response Modulation : In vitro studies have shown that these compounds can modulate inflammatory responses by altering cytokine release profiles in immune cells.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Animal Models : Research has utilized animal models to assess the efficacy of related compounds in conditions such as ulcerative colitis and bone marrow recovery post-transplantation. These studies indicate significant improvements in recovery metrics when treated with inhibitors targeting similar pathways .

Case Studies

Several case studies highlight the potential applications of compounds structurally related to this compound:

  • Bone Marrow Transplant Recovery : In mouse models, treatment with 15-PGDH inhibitors led to accelerated recovery of neutrophils and platelets post-bone marrow transplantation. This suggests that similar compounds may enhance recovery processes in clinical settings .
  • Colitis Treatment : In models of dextran sodium sulfate-induced colitis, related compounds exhibited protective effects on intestinal tissues, reducing inflammation and promoting healing .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits 15-PGDH and potentially PDEs
Anti-Cancer EffectsCytotoxic effects observed in various cancer cell lines
Anti-inflammatoryModulates cytokine release in immune cells
Tissue RegenerationPromotes recovery in bone marrow transplantation models

Q & A

Q. What are the key synthetic steps and conditions for preparing (S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate?

The synthesis involves multi-step reactions, starting with enantioselective reduction of a ketone intermediate using chiral catalysts like (R)-2-methyl-CBS-oxazaborolidine. This is followed by methanesulfonation under controlled conditions. Critical steps include:

  • Enantioselective reduction : Borane-dimethyl sulfide complex (BH₃-DMS) in dichloromethane at -10°C for 12 hours to achieve high enantiomeric excess (97% yield) .
  • Methanesulfonation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonate ester. Temperature control (<20°C) prevents racemization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

  • Spectroscopic analysis : High-resolution ¹H/¹³C NMR (600 MHz, deuterated DMSO or CDCl₃) to resolve aromatic protons and confirm stereochemistry. IR spectroscopy verifies sulfonate and pyridine functional groups .
  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>98%). Impurity profiling follows ICH guidelines using reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) .

Q. What are the solubility characteristics of this compound, and how do they influence formulation?

The methanesulfonate group enhances solubility in polar solvents (e.g., water, ethanol). Solubility at 25°C:

  • Water: ~15 mg/mL
  • Ethanol: ~50 mg/mL Adjusting pH (6.5–7.5) improves aqueous stability for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale synthesis without compromising enantiomeric purity?

Advanced strategies include:

  • Catalyst screening : Chiral oxazaborolidines with varying substituents to enhance stereoselectivity.
  • Continuous flow chemistry : Microreactors maintain low temperatures (-10°C) during reduction, improving consistency in large batches .
  • In-line analytics : Real-time FTIR monitors reaction progress to minimize side products .

Q. What computational tools aid in designing derivatives with enhanced target binding?

  • Molecular docking : Software like Discovery Studio evaluates interactions with enzymes (e.g., kinases) using the compound’s 3D structure (PubChem CID: DWKAGCAGFPGSQM-UHFFFAOYSA-N) .
  • QSAR modeling : Correlates substituent effects (e.g., Cl vs. F on pyridine) with bioactivity .

Q. How do sample degradation and matrix variability impact stability studies, and how can these be mitigated?

Key limitations and solutions:

  • Degradation : Organic compounds in aqueous matrices degrade over 9 hours at 25°C, altering bioavailability. Stabilization methods include:
  • Cooling samples to 4°C during storage.
  • Adding antioxidants (e.g., ascorbic acid) .
    • Matrix variability : Simulate real-world conditions by spiking synthetic wastewater with diverse pollutants (e.g., heavy metals, surfactants) .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target validation : CRISPR knockouts confirm specificity for suspected receptors (e.g., quinoxaline-binding proteins) .

Q. How can impurity profiles align with regulatory requirements for preclinical development?

Follow pharmacopeial guidelines (e.g., EP 10.0) for:

  • Thresholds : Limit unidentified impurities to <0.10% and total impurities to <0.50%.
  • Analytical validation : Use reference standards (e.g., CAS 105462-25-7) for method calibration .

Methodological Resources

  • Stereochemical analysis : Refer to PubChem’s canonical SMILES (CS(=O)(=O)C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2) for structure-activity comparisons .
  • Experimental protocols : outlines organic chemistry techniques critical for synthesis and purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate
Reactant of Route 2
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(S)-1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.